molecular formula C24H27N3O3S B605714 trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid CAS No. 1800017-49-5

trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid

Cat. No. B605714
M. Wt: 437.558
InChI Key: LCUPEZBPGVQFLN-JCNLHEQBSA-N
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Description

The compound “trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Molecular Structure and Conformation

  • The molecular conformations of related cyclohexanecarboxylic acids in aqueous solutions have been studied, showing that these molecules exist in zwitterionic forms and adopt staggered forms, which is significant for understanding their interactions and potential applications in scientific research (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Synthesis and Derivatives

  • Research has been conducted on the synthesis and structural analysis of cyclohexanecarboxylic acid derivatives, contributing to the understanding of their chemical properties and potential applications in various fields of science (Kanizsai et al., 2007).

Optical Activity and Isomerization

  • Studies on the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives have provided insights into the optical activity of these compounds, which is crucial for applications in stereochemistry and pharmaceutical research (Nohira, Ehara, & Miyashita, 1970).

Hydrogen Bonding Studies

  • Investigations into the hydrogen bonding of related enaminones have revealed important structural information, contributing to the understanding of molecular interactions and stability, which is essential for various scientific applications (Kubicki, Bassyouni, & Codding, 2000).

Conformational Analysis of Derivatives

  • Research on the epoxidation of cyclohexene derivatives and their characterization through NMR spectra has provided valuable information on the molecular conformations and reactivity of these compounds, which is relevant for chemical and pharmaceutical research (Roll & Huitric, 1966).

Synthesis of Specific Antagonists

  • Studies have been conducted on the concise synthesis of cyclohexanecarboxylic acid derivatives as key intermediates for specific antagonists, demonstrating their potential application in medicinal chemistry (Chiba, Muro, Setoguchi, & Machinaga, 2012).

Absorption Studies

  • Research on the absorption of tranexamic acid derivatives has shed light on the bioavailability of these compounds, which is crucial for their effective application in medical treatments (Svahn et al., 1986).

Safety And Hazards

Based on the available information, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection should be taken when handling this compound .

properties

IUPAC Name

4-[[[6-[1-(cyclopropylmethyl)-2-oxopyridin-4-yl]-1,3-benzothiazol-2-yl]amino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c28-22-12-19(9-10-27(22)14-16-1-2-16)18-7-8-20-21(11-18)31-24(26-20)25-13-15-3-5-17(6-4-15)23(29)30/h7-12,15-17H,1-6,13-14H2,(H,25,26)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUPEZBPGVQFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)C4=CC(=O)N(C=C4)CC5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 3
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid

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